molecular formula C6H11Cl3N4S B1492030 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride CAS No. 2098088-48-1

3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride

Cat. No.: B1492030
CAS No.: 2098088-48-1
M. Wt: 277.6 g/mol
InChI Key: PAAVOPSMGUSJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-4-(piperazin-1-yl)benzonitrile” is a chemical compound with the formula C11H12ClN3 and a molecular weight of 221.69 . It’s also known as "3-chloro-4-(piperazin-1-yl)aniline" .


Synthesis Analysis

The synthesis of similar compounds, such as triazole-pyrimidine hybrids, involves designing, synthesizing, and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(piperazin-1-yl)benzonitrile” is characterized by the presence of a chloro group (Cl), a piperazinyl group, and a benzonitrile group .


Physical and Chemical Properties Analysis

“3-Chloro-4-(piperazin-1-yl)benzonitrile” is a solid with a melting point of 87 - 88 degrees Celsius .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has demonstrated that derivatives of 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole exhibit significant antibacterial and antimicrobial properties. These compounds, including various thiadiazoles, triazoles, and oxadiazoles with the piperazine nucleus, have been synthesized and screened for their activities against bacteria such as Bacillus Subtilis and Escherichia Coli. Some showed moderate activity, indicating potential utility in developing new antibacterial agents (Deshmukh et al., 2017). Similarly, compounds bearing thiadiazole and piperazine scaffolds have been evaluated against various Gram-positive and Gram-negative bacteria, with some demonstrating good antibacterial activity (Foroumadi et al., 2007).

Antifungal and Antitumor Activities

Novel thiadiazole derivatives have shown promising antifungal and antitumor effects. For instance, 5-aryl-1,3,4-thiadiazole-based compounds, when evaluated for their cytotoxic potential against cancer cell lines like MCF-7 and HepG2, exhibited significant activity. These compounds induced cell cycle arrest and demonstrated the ability to induce apoptotic cell death, highlighting their potential as anticancer agents (El-Masry et al., 2022).

Anticonvulsant Activity

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Among them, compounds with specific substitutions showed potent anticonvulsant effects in preclinical models, indicating the therapeutic potential of these molecules for the treatment of seizure disorders (Harish et al., 2014).

Antimicrobial and Antiviral Activities

Research on 1,3,4-thiadiazole amide derivatives containing piperazine has demonstrated their potential in inhibiting bacterial and viral pathogens. Specific derivatives have shown inhibitory effects against pathogens like Xanthomonas campestris pv. oryzae and tobacco mosaic virus, suggesting their use in agricultural and pharmaceutical applications to control bacterial and viral infections (Xia, 2015).

Synthetic and Pharmaceutical Applications

Derivatives of 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole have been synthesized for various applications, including as intermediates in the development of dual antihypertensive agents and nonionic surfactants with antimicrobial activities. These studies underscore the compound's versatility in the synthesis of novel pharmaceuticals and chemicals with potential therapeutic and industrial applications (Marvanová et al., 2016), (Abdelmajeid et al., 2017).

Mechanism of Action

While the specific mechanism of action for “3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety information for “3-Chloro-4-(piperazin-1-yl)benzonitrile” includes hazard statements H302, H312, H332, and several precautionary statements .

Future Directions

The development of new chemical structures that modulate the activity of certain channels, such as TRPC6 channels, is an emerging research field . The recent publication of the cryo-EM structure of TRPC6 channels should speed up the discovery process .

Properties

IUPAC Name

3-chloro-4-piperazin-1-yl-1,2,5-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4S.2ClH/c7-5-6(10-12-9-5)11-3-1-8-2-4-11;;/h8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAVOPSMGUSJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSN=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Reactant of Route 2
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Reactant of Route 3
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Reactant of Route 4
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Reactant of Route 6
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.